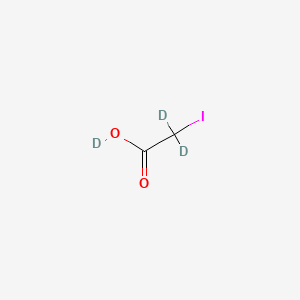![molecular formula C9H8N4O5 B12301909 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)propanoico es un compuesto químico conocido por su estructura y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)propanoico normalmente implica un proceso de varios pasos. Un método común incluye la nitración del benzo[c][1,2,5]oxadiazol seguida de aminación y posterior reacción con ácido propanoico. Las condiciones de reacción a menudo implican el uso de ácidos y bases fuertes, así como controles específicos de temperatura y presión para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo utilizando reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)propanoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede oxidarse aún más en condiciones específicas.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo nitro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y ácidos o bases fuertes. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas y presiones controladas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la reducción del grupo nitro produce un derivado amino, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
El ácido 3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)propanoico tiene varias aplicaciones de investigación científica:
Química: Utilizado como una sonda fluorescente en varios análisis químicos.
Biología: Empleado en el estudio de sistemas biológicos debido a sus propiedades fluorescentes.
Medicina: Investigado para posibles aplicaciones terapéuticas, incluida la de marcador para ciertas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)propanoico implica su interacción con dianas moleculares específicas. Se sabe que la parte nitrobenzoxadiazol interactúa con varias moléculas biológicas, lo que lleva a cambios en sus propiedades de fluorescencia. Esta interacción puede utilizarse para monitorear procesos biológicos y detectar biomoléculas específicas .
Comparación Con Compuestos Similares
Compuestos similares
4-Nitrobenzo[c][1,2,5]oxadiazol: Estructura similar pero carece de la parte del ácido propanoico.
7-Nitrobenzo[c][1,2,5]oxadiazol-4-amina: Estructura similar pero carece de la parte del ácido propanoico.
Unicidad
El ácido 3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-il)amino)propanoico es único debido a la presencia de las partes nitrobenzoxadiazol y ácido propanoico, que confieren propiedades químicas y físicas distintas. Esta combinación mejora su utilidad en diversas aplicaciones científicas, particularmente en estudios basados en fluorescencia .
Propiedades
Fórmula molecular |
C9H8N4O5 |
|---|---|
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5/c14-7(15)3-4-10-5-1-2-6(13(16)17)9-8(5)11-18-12-9/h1-2,10H,3-4H2,(H,14,15) |
Clave InChI |
MWTXZSDNHVFODA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)




![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)
![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

